5-Methyl-3-oxohexanal

Descripción

Propiedades

Fórmula molecular |

C7H12O2 |

|---|---|

Peso molecular |

128.17 g/mol |

Nombre IUPAC |

5-methyl-3-oxohexanal |

InChI |

InChI=1S/C7H12O2/c1-6(2)5-7(9)3-4-8/h4,6H,3,5H2,1-2H3 |

Clave InChI |

CGNLPVYQLRYECL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(=O)CC=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Methyl-3-oxohexanal can be synthesized through several methods, including the oxidation of alkenes and the hydroformylation of alkenes. One common method involves the oxidation of 5-methyl-3-hexanol using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale oxidation processes. These processes often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully optimized to maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-Methyl-3-oxohexanal can undergo further oxidation to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of catalysts.

Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: 5-Methyl-3-oxohexanal is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fragrances.

Biology: In biological research, this compound is used to study the effects of aldehydes on cellular processes. It is also employed in the development of aldehyde-based probes for detecting specific biomolecules.

Medicine: this compound has potential applications in drug development. Its derivatives are investigated for their therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including solvents, plasticizers, and polymer additives. It is also utilized in the formulation of coatings and adhesives.

Mecanismo De Acción

The mechanism of action of 5-Methyl-3-oxohexanal involves its interaction with various molecular targets. The carbonyl group in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This interaction can affect cellular signaling pathways and metabolic processes.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 5-Methyl-3-oxohexanal

- Synonyms: 2-Methyl-5-oxohexanal

- CAS No.: 59333-74-3

- Molecular Formula : C₇H₁₂O₂

- Molecular Weight : 128.17 g/mol

Structural Features :

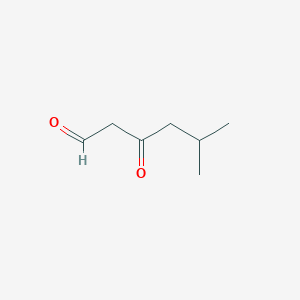

this compound is a bifunctional aldehyde-ketone compound with a six-carbon chain. The ketone group is located at position 3, and the aldehyde group terminates the chain at position 1. A methyl substituent is present at position 5 (Figure 1). This structure confers reactivity at both the aldehyde and ketone moieties, making it a versatile intermediate in organic synthesis .

Synthesis: The compound can be synthesized via methods analogous to those reported for methyl 5-oxo-3-phenylhexanoate (CAS 99512-42-2), involving acid-catalyzed esterification or oxidation of precursor alcohols .

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with this compound but differ in functional groups or substitution patterns:

Key Observations :

- Positional Isomerism: 5-Methyl-4-oxohexanal shares the same molecular formula as the target compound but has the ketone at position 3.

- Functional Group Replacement: Methyl 5-oxo-3-phenylhexanoate replaces the aldehyde with a methyl ester and introduces a phenyl group, enhancing steric bulk and altering solubility .

- Acidity and Reactivity: 5-Oxohexanoic acid’s carboxylic acid group increases polarity and acidity (pKa ~4-5), enabling salt formation, unlike the neutral aldehyde in this compound .

Toxicity and Stability Considerations

- Aldehyde Toxicity : The aldehyde group in this compound may pose higher reactivity-related toxicity compared to ester or carboxylic acid analogues. Hydroxamic acid derivatives of related compounds show reduced toxicity profiles due to stabilized intermediates .

- Oxidative Stability : The ketone group in this compound is less prone to oxidation than the aldehyde, which may form carboxylic acids under aerobic conditions.

Actividad Biológica

5-Methyl-3-oxohexanal, also known as 3-methyl-5-oxohexanal, is an organic compound characterized by its six-carbon chain and the presence of both aldehyde and ketone functional groups. This dual functionality allows it to participate in various biological processes, making it a subject of interest in both synthetic chemistry and biological research. This article provides a comprehensive overview of the biological activity associated with this compound, including its potential applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This structure indicates the presence of a ketone at the third carbon and an aldehyde at the terminal position, which contributes to its reactivity and biological properties.

Antioxidant Properties

Research indicates that compounds with aldehyde and ketone functionalities often exhibit significant antioxidant activities. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells. Studies have shown that similar compounds can inhibit lipid peroxidation and scavenge free radicals effectively .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Several studies suggest that compounds with similar structures possess inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for bacterial survival .

Cytotoxic Effects

The compound has shown potential cytotoxic effects against certain cancer cell lines. For instance, derivatives of ketones and aldehydes have been noted for their ability to induce apoptosis in cancer cells, possibly through the activation of caspases or by generating reactive oxygen species (ROS) that trigger cell death pathways .

Study 1: Antioxidant Activity

A study published in the Journal of Organic Chemistry evaluated the antioxidant capacity of various aldehydes and ketones, including this compound. The results demonstrated that this compound significantly reduced oxidative stress markers in vitro, indicating its potential as a therapeutic agent in oxidative stress-related diseases.

Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus, suggesting its potential application in developing new antibacterial agents .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Key Biological Activities |

|---|---|---|

| 4-Methyl-5-oxohexanal | CH₃−C(=O)−CH₂−C(=O)−CH₃ | Antioxidant, antimicrobial |

| 2-Methylpentan-4-one | CH₃−C(=O)−CH₂−CH(CH₃)−CH₃ | Cytotoxic effects against cancer cell lines |

| Hexanal | CH₃−(CH₂)₄−CHO | Mild antioxidant activity |

This table illustrates how structural variations among related compounds can influence their biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.